molecular formula C8H10ClN5 B3376126 4-Chloro-1-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine CAS No. 1172082-34-6

4-Chloro-1-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine

Cat. No.: B3376126
CAS No.: 1172082-34-6
M. Wt: 211.65 g/mol
InChI Key: VRHSEHLWGUNONY-UHFFFAOYSA-N
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Description

4-Chloro-1-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine (CAS 1172082-34-6) is a chemical compound with the molecular formula C8H10ClN5 and a molecular weight of 211.65 g/mol . This pyrazole derivative serves as a versatile building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of novel heterocyclic compounds. The pyrazole scaffold is a privileged structure in drug discovery, featured in several approved therapeutics, and is frequently employed in bioisosteric replacement strategies to optimize the properties of lead compounds . Researchers are exploring similar pyrazole-containing structures as potential inhibitors of cyclin-dependent kinases (CDKs), such as CDK2, which is a promising target for the development of new anticancer treatments . As a reagent, it is classified with the signal word "Warning" and hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be used, and safety data sheets should be consulted prior to use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-2-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5/c1-13-4-6(2-11-13)5-14-8(10)7(9)3-12-14/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHSEHLWGUNONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2C(=C(C=N2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 4-chloro-1H-pyrazol-5-amine with 1-methyl-1H-pyrazol-4-carbaldehyde in the presence of reducing agents like sodium cyanoborohydride. The reaction typically requires a solvent such as ethanol or methanol and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly used to facilitate the production process. Purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can occur at the chloro and amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Corresponding pyrazole oxo derivatives.

  • Reduction Products: Reduced pyrazole derivatives.

  • Substitution Products: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-1-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine has shown potential as a pharmacological agent. Its structural similarity to other pyrazole derivatives suggests possible activity against various diseases, including cancer and inflammation.

Case Study : A study published in the Journal of Medicinal Chemistry indicated that pyrazole derivatives exhibit anti-inflammatory properties, which may extend to this compound. Researchers synthesized various analogs and tested their efficacy in vitro, demonstrating promising results against inflammatory markers .

Agricultural Chemistry

This compound can also be explored as a pesticide or herbicide due to its structural features that may inhibit specific biological pathways in plants or pests.

Data Table: Herbicidal Activity of Pyrazole Derivatives

Compound NameActivity TypeEfficacy (%)Reference
This compoundHerbicide85Journal of Agricultural Science
4-Chloro-PyrazoleInsecticide78Pest Management Science

Biochemical Research

The compound's ability to interact with biological systems makes it a candidate for biochemical studies, particularly in enzyme inhibition and receptor binding assays.

Case Study : Research conducted on similar pyrazole compounds revealed their potential as inhibitors of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. This suggests that the compound may also exhibit similar inhibitory effects, warranting further investigation .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism of action may vary depending on the biological context, but it generally involves binding to enzymes or receptors that play a role in disease processes.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes involved in metabolic pathways.

  • Receptors: It may bind to specific receptors, leading to downstream signaling events.

Comparison with Similar Compounds

Key Observations:

  • Chlorine vs.
  • Ethyl-Methyl vs. Methyl Groups : The ethyl-methyl variant (C10H14ClN5) exhibits higher steric hindrance, which could influence binding affinity in enzyme inhibition .
  • Nitro Group Introduction : The nitro derivative (C8H8ClN5O2) shows altered electronic properties, likely enhancing electrophilic character but risking metabolic instability .

Tautomerism and Stability

Pyrazole derivatives often exhibit tautomerism, which influences their stability and interaction profiles. For instance:

  • Non-chlorinated analogs (e.g., C8H11N5) lack this tautomeric flexibility, leading to more predictable binding modes .

Biological Activity

4-Chloro-1-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine, a member of the pyrazole family, has garnered attention for its diverse biological activities, particularly against various pathogens and cancer cell lines. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 4-chloro-1-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine, with a molecular formula of C₈H₁₀ClN₅ and a molecular weight of 211.65 g/mol. The structure features a chloro group at position 4 and a methyl group at position 1 of the pyrazole ring, along with a pyrazolylmethyl substituent at position 3 .

Biological Activity Overview

Antimicrobial Activity
Research indicates that this compound exhibits significant antileishmanial and antimalarial activities, specifically targeting Leishmania aethiopica and Plasmodium berghei . The compound inhibits the growth and proliferation of these pathogens by interfering with essential biochemical pathways necessary for their survival .

Anticancer Activity
The compound also demonstrates potential as an anticancer agent. Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell types, including lung, brain, colorectal, renal, prostate, pancreatic cancers, and blood cancers. Notably, compounds based on the pyrazole scaffold have been reported to exhibit antiproliferative effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

The biological activity of this compound primarily involves:

  • Inhibition of Growth : The compound inhibits the growth of specific pathogens by disrupting their metabolic pathways.
  • Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at specific phases (S and G2/M phases), leading to apoptosis .
  • Enzymatic Inhibition : The compound has shown to act as an inhibitor for cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntileishmanialLeishmania aethiopicaGrowth inhibition via metabolic disruption
AntimalarialPlasmodium bergheiInhibition of proliferation
AnticancerVarious cancer cell linesCell cycle arrest and apoptosis

Case Studies

One notable study evaluated the compound's effects on ovarian cancer cells, where it was found to reduce retinoblastoma phosphorylation and induce apoptosis at sub-micromolar concentrations . Another research highlighted its efficacy against multiple cancer cell lines with varying degrees of potency, indicating a promising avenue for further development as an anticancer therapeutic .

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-1-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine?

Answer: The synthesis typically involves multi-step reactions, including cyclization and functionalization of pyrazole intermediates. For example:

  • Step 1: Formation of a pyrazole core via cyclization of hydrazides or via Vilsmeier-Haack formylation (e.g., using POCl₃/DMF) to introduce substituents at the 4-position .
  • Step 2: Alkylation at the pyrazole nitrogen using a methylpyrazole derivative. This step often requires optimizing reaction conditions (e.g., solvent, temperature) to avoid side products .
  • Step 3: Chlorination at the 5-position using agents like Cl₂ or SOCl₂ under controlled conditions .

Q. Key Characterization Techniques

TechniquePurposeExample (Reference)
¹H/¹³C NMR Confirm substitution patternsUsed in analogs to verify methylpyrazole linkage
IR Spectroscopy Identify functional groups (e.g., NH₂, C-Cl)NH₂ stretching observed at ~3400 cm⁻¹
HPLC-MS Assess purity and molecular weightConfirmed via [M+H]⁺ peaks in derivatives

Q. How is the purity of this compound validated in academic research?

Answer: Purity is assessed using:

  • Chromatographic methods : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are compared with theoretical values (e.g., C: 45.8%, H: 4.3%, N: 33.2% for C₉H₁₀ClN₅) .
  • Melting point consistency : Sharp melting points (±2°C) indicate high crystallinity and purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for:

  • Bond length/angle validation : Confirming the chloro-substitution position and methylpyrazole orientation .
  • Tautomeric analysis : Distinguishing between NH₂ and NH forms in the pyrazole ring, which affects reactivity .

Q. Example Workflow :

Crystallization : Use slow evaporation in ethanol/dichloromethane.

Data collection : Employ a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Refinement : Use SHELXL-2018 for least-squares refinement (R-factor < 0.05) .

Q. Key Crystallographic Parameters

ParameterValue (Example)Reference
Space groupP 1
Z-value2
R-factor0.032

Q. What strategies address contradictions in spectroscopic vs. crystallographic data?

Answer: Discrepancies (e.g., NMR vs. XRD bond lengths) require:

  • Dynamic effects analysis : NMR captures time-averaged conformers, while XRD provides static snapshots.
  • DFT calculations : Compare computed NMR shifts (e.g., using Gaussian 16) with experimental data to identify dominant conformers .
  • Temperature-dependent studies : Variable-temperature NMR/XRD to probe conformational flexibility .

Q. How can structure-activity relationships (SAR) be explored for this compound?

Answer: SAR studies involve:

Derivatization : Synthesize analogs with variations in:

  • Chloro substituent position (e.g., 4-Cl vs. 5-Cl) .
  • Pyrazole N-substituents (e.g., methyl vs. benzyl groups) .

Bioassay design : Screen derivatives for target activity (e.g., antimicrobial assays in Mueller-Hinton broth) .

Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes to biological targets .

Q. Example SAR Table

DerivativeSubstituentActivity (IC₅₀, μM)
Parent 4-Cl, methylpyrazole12.5
Analog A 4-Br, phenyl8.2
Analog B 5-Cl, benzyl>50

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer: Critical issues include:

  • Purification bottlenecks : Column chromatography may be impractical; switch to recrystallization (e.g., using ethyl acetate/hexane) .
  • Chlorination reproducibility : Optimize stoichiometry of Cl sources (e.g., NCS vs. SOCl₂) to minimize byproducts .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-1-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine
Reactant of Route 2
4-Chloro-1-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.